N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c1-12-2-4-13(5-3-12)20-25-24-17-8-9-19(26-27(17)20)29-11-18(28)23-16-7-6-14(21)10-15(16)22/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFUYKDVQOUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the p-Tolyl Group: This step may involve the use of p-tolyl halides in a nucleophilic substitution reaction.
Attachment of the 2,4-Difluorophenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using 2,4-difluorophenyl boronic acid or similar reagents.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other reducible groups.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Key Features
- Molecular Weight : 372.43 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF.
- Stability : Stable under normal laboratory conditions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the triazole ring has been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to evaluate the specific effects of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide on different cancer cell lines.
Antimicrobial Properties
The thioacetamide linkage in this compound suggests potential antimicrobial activity. Compounds containing thiol groups have been documented to possess antibacterial and antifungal properties. Investigations into its efficacy against resistant strains of bacteria are crucial for understanding its therapeutic potential.
Neurological Applications
Given the presence of the triazole and pyridazine structures, there is interest in exploring the compound's effects on neurological disorders. Similar compounds have shown promise as modulators for neuroreceptors associated with anxiety and depression. The modulation of NK-3 receptors has been highlighted as a target for treating such conditions .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of triazolo-pyridazine compounds exhibited potent anticancer activity against various human cancer cell lines. The study highlighted that modifications to the phenyl ring could enhance cytotoxicity .
Case Study 2: Antimicrobial Testing
In another investigation, a series of thioamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications led to increased antimicrobial effectiveness .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Triazolo-pyridazine vs. Thieno-pyrimidinone
A structurally related compound, N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (), replaces the triazolo-pyridazine core with a thieno[2,3-d]pyrimidinone system. Key differences include:
- Electronic Properties: The thieno-pyrimidinone core introduces a sulfur atom and a ketone group, altering electron distribution compared to the nitrogen-rich triazolo-pyridazine.
- Biological Implications: Thieno-pyrimidinones are often associated with kinase inhibition (e.g., EGFR inhibitors), whereas triazolo-pyridazines are explored in broader therapeutic contexts, including antiviral agents .
Triazolo-pyridazine vs. PROTAC Derivatives
describes a PROTAC molecule containing a thieno-triazolo-diazepine core. However, the PROTAC’s larger size and diazepine ring system limit direct comparability .
Substituent Analysis
Acetamide Linker Variations
- Target Compound : The thioacetamide linker connects the triazolo-pyridazine core to a 2,4-difluorophenyl group. Fluorination improves resistance to oxidative metabolism and may enhance blood-brain barrier penetration.
- Analog from : N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide substitutes the difluorophenyl group with a tetrahydrofuran-2-ylmethyl group.
Aromatic Substituents
Pharmacological and Physicochemical Properties
The table below summarizes key structural and inferred properties:
Research Implications
- Structure-Activity Relationships (SAR) : The triazolo-pyridazine core’s nitrogen atoms likely engage in critical hydrogen bonding, while fluorinated aryl groups optimize pharmacokinetics. Substituting the p-tolyl group with pyridinyl () could shift target specificity toward polar enzymes.
- Drug Design Considerations : The thioacetamide linker appears to be a conserved pharmacophore across analogs, suggesting its role in maintaining scaffold rigidity and bioactivity.
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a difluorophenyl moiety and a triazolo-pyridazine derivative. This unique combination may contribute to its biological properties.
Research has indicated that compounds with similar structures exhibit various modes of action:
- Inhibition of Enzymatic Activity : Many triazole derivatives have shown the ability to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Some studies suggest that triazole-containing compounds can act as antagonists or agonists at specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have shown that triazole derivatives can exhibit anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties:
- Fungal Inhibition : Some studies indicated that related compounds inhibited ergosterol synthesis in fungi, suggesting potential as antifungal agents .
Case Studies
- P2Y Receptor Modulation : A study focused on the P2Y14 receptor indicated that triazole derivatives could modulate inflammatory responses. The compound's structural analogs were shown to inhibit binding significantly at concentrations as low as 20 nM .
- Neuroprotective Effects : Research has suggested that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
